2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid;hydrochloride
CAS No.: 1797736-40-3
Cat. No.: VC2868334
Molecular Formula: C13H13ClN4O2
Molecular Weight: 292.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797736-40-3 |
|---|---|
| Molecular Formula | C13H13ClN4O2 |
| Molecular Weight | 292.72 g/mol |
| IUPAC Name | 2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H12N4O2.ClH/c1-7-10(6-11(18)19)8(2)17-13(15-7)9-4-3-5-14-12(9)16-17;/h3-5H,6H2,1-2H3,(H,18,19);1H |
| Standard InChI Key | PPMFAFNFKWUJBW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CC(=O)O.Cl |
| Canonical SMILES | CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CC(=O)O.Cl |
Introduction
The compound 2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid;hydrochloride is a complex organic molecule belonging to the tetrazatricyclo family. It features a unique tricyclic structure with a tetrazole ring and an acetic acid moiety, which are crucial for its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.
Synthesis Methods
The synthesis of 2-(4,6-dimethyl-3,7,8,10-tetrazatriclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid typically involves multi-step organic reactions. These processes require precise control over reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity. Common analytical techniques like NMR and HPLC are used to monitor the synthesis progress and characterize the final product.
Biological Activity and Potential Applications
While specific biological activities of 2-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)acetic acid;hydrochloride are not well-documented, compounds with similar structures often exhibit potential in pharmacology. They may interact with biological targets, suggesting possible applications in drug development. Further research is needed to elucidate its mechanism of action and therapeutic efficacy.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume